molecular formula C12H13N5S B12928450 Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- CAS No. 350589-27-4

Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-

Cat. No.: B12928450
CAS No.: 350589-27-4
M. Wt: 259.33 g/mol
InChI Key: KGYDKQWYCZLSJE-UHFFFAOYSA-N
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Description

4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The reaction is carried out under reflux conditions, where the potassium salt is reacted with hydrazine hydrate in water, resulting in the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile is unique due to the presence of the butanenitrile group, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

350589-27-4

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

4-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanenitrile

InChI

InChI=1S/C12H13N5S/c13-8-4-5-9-18-12-16-15-11(17(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9,14H2

InChI Key

KGYDKQWYCZLSJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCCCC#N

Origin of Product

United States

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